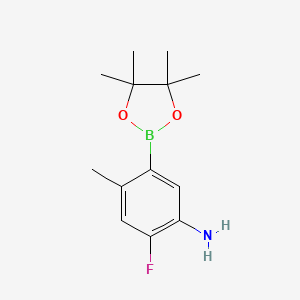

2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BFNO2/c1-8-6-10(15)11(16)7-9(8)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWRZGWQZUJSNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A Versatile Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, a key organoboron intermediate in modern medicinal chemistry. While specific public data on this exact isomer is limited, this document synthesizes information from closely related analogues to offer expert insights into its probable physicochemical properties, synthesis, and applications. The primary focus is on its role as a versatile building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the construction of complex molecular architectures. This guide is intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this compound in the synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Fluorinated Aniline Boronic Esters

Substituted anilines are privileged structures in medicinal chemistry, forming the core of numerous approved drugs. The incorporation of fluorine atoms and boronic ester functionalities has further enhanced their utility. Fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, while the boronic acid pinacol ester is a stable, versatile handle for carbon-carbon and carbon-heteroatom bond formation.

This compound is a trifunctional reagent, offering the nucleophilic aniline group, the metabolically robust fluoro and methyl substituents, and the synthetically versatile boronic ester. This unique combination of functionalities makes it a highly valuable building block for the synthesis of complex drug candidates. It is recognized as a drug intermediate for the synthesis of various active compounds.[1]

Physicochemical Properties and Structural Data

| Property | Inferred Value/Information | Source (Analogue) |

| Molecular Formula | C₁₃H₁₉BFNO₂ | |

| Molecular Weight | 263.11 g/mol | |

| Appearance | Likely a white to off-white solid | General observation for similar compounds |

| Solubility | Expected to be soluble in common organic solvents like THF, dioxane, DMF, and chlorinated solvents. | General observation for similar compounds |

| Stability | The pinacol ester provides enhanced stability compared to the corresponding boronic acid, but it remains sensitive to hydrolysis under strongly acidic or basic aqueous conditions. |

Structural Analogs:

-

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: CAS: 819058-34-9, Molecular Formula: C₁₂H₁₇BFNO₂, Molecular Weight: 237.08 g/mol .[2]

-

5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A known intermediate in medicinal chemistry.[3]

-

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: CAS: 1003575-43-6.[4]

Synthesis and Mechanistic Considerations

The most probable and industrially scalable synthetic route to this compound is through the palladium-catalyzed Miyaura borylation of a corresponding halogenated precursor.

Recommended Synthetic Protocol: Miyaura Borylation

This protocol is based on established procedures for analogous compounds.[3]

Reaction Scheme:

Caption: Proposed synthesis via Miyaura borylation.

Step-by-Step Protocol:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-fluoro-4-methylaniline (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (2.0-3.0 eq).

-

Add a palladium catalyst, such as Pd(dppf)Cl₂ (1-5 mol%).

-

Add anhydrous, degassed 1,4-dioxane as the solvent.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Mechanistic Insights and Rationale for Experimental Choices

The Miyaura borylation proceeds through a catalytic cycle involving a palladium(0) species. The choice of reagents and conditions is critical for a successful transformation.

-

Catalyst: Pd(dppf)Cl₂ is a common and effective catalyst for this transformation. The dppf ligand is a bulky, electron-rich phosphine that promotes the oxidative addition of the aryl halide to the palladium center and facilitates the subsequent reductive elimination.

-

Base: Potassium acetate is a mild base that is crucial for the transmetalation step, where the boronate moiety is transferred to the palladium complex.

-

Solvent: Anhydrous and oxygen-free conditions are essential to prevent the degradation of the catalyst and the boronic ester product. Dioxane is a common solvent due to its ability to dissolve the reactants and its relatively high boiling point.

Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[5] This reaction is a powerful tool for forming carbon-carbon bonds between the aniline core and various aryl or heteroaryl halides.

General Protocol for Suzuki-Miyaura Coupling

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling workflow.

Step-by-Step Protocol:

-

In a reaction vessel, combine this compound (1.0 eq), the aryl or heteroaryl halide (1.0-1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%).

-

Add a base, typically an aqueous solution of sodium carbonate (2 M) or potassium carbonate.

-

Add a suitable solvent system, often a biphasic mixture like toluene/water or dioxane/water.

-

Degas the mixture by bubbling with an inert gas for 15-30 minutes.

-

Heat the reaction to the appropriate temperature (usually 80-110 °C) and monitor by TLC or LC-MS.

-

After completion, cool the reaction and perform an aqueous workup. Extract the product with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify by chromatography or recrystallization.

Field-Proven Insights for Optimization

-

Ligand Choice: For challenging couplings, the use of more sophisticated phosphine ligands (e.g., SPhos, XPhos) can significantly improve yields and reaction rates.

-

Base Selection: The choice of base can influence the reaction outcome. For sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ may be beneficial.

-

Solvent System: The solvent system should be chosen to ensure adequate solubility of all components.

Safety, Handling, and Storage

Based on safety data for analogous compounds, this compound should be handled with care.

-

Hazard Statements (Inferred):

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

For long-term storage, refrigeration is recommended to minimize hydrolysis of the boronic ester.

-

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its trifunctional nature allows for the strategic introduction of a fluorinated methylaniline moiety into a target structure via robust and well-established palladium-catalyzed cross-coupling methodologies. This guide provides the fundamental knowledge for researchers to confidently and effectively utilize this reagent in their synthetic endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | C12H17BFNO2 | CID 17906172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline|CAS 1418128-33-2 [benchchem.com]

- 4. 1003575-43-6|2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline|BLD Pharm [bldpharm.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Introduction

2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, bearing the CAS Number 1012880-11-3, is a highly functionalized aromatic building block of significant interest in the field of medicinal chemistry and drug discovery. Its unique substitution pattern—featuring a nucleophilic aniline, a metabolically robust methyl group, an electron-withdrawing fluorine atom, and a versatile boronic acid pinacol ester—makes it a valuable synthon for the construction of complex molecular architectures. This guide provides an in-depth technical overview of this compound, covering its physicochemical properties, a validated synthetic protocol, detailed characterization, and its strategic application in modern drug development, with a focus on the underlying scientific principles.

Physicochemical and Structural Properties

The compound's utility is fundamentally linked to its distinct chemical properties. The presence of the pinacol ester group renders the boronic acid stable to air and moisture, facilitating its storage and handling compared to the corresponding free boronic acid.

| Property | Value | Source |

| CAS Number | 1012880-11-3 | [1] |

| Molecular Formula | C₁₃H₁₉BFNO₂ | [1] |

| Molecular Weight | 251.11 g/mol | [1] |

| Appearance | Off-white to yellow solid | [1] |

| Synonyms | Benzenamine, 2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | [1] |

Synthesis and Mechanistic Insights

The synthesis of arylboronic esters is a cornerstone of modern organic chemistry. The most reliable and widely adopted method for introducing a boronic ester onto an aromatic ring is through a palladium-catalyzed cross-coupling reaction, often referred to as a Miyaura borylation. The following protocol outlines a robust pathway for the synthesis of the title compound from a suitable halo-aniline precursor.

Proposed Synthetic Pathway: Palladium-Catalyzed Miyaura Borylation

The logical precursor for this synthesis is 5-bromo-2-fluoro-4-methylaniline. The borylation reaction involves the coupling of this aryl bromide with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst and a suitable base.

Caption: Synthetic route via Miyaura borylation.

Detailed Experimental Protocol

Materials:

-

5-Bromo-2-fluoro-4-methylaniline (1.0 eq)

-

Bis(pinacolato)diboron (B₂Pin₂) (1.1 - 1.5 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-3 mol%)

-

Potassium Acetate (KOAc) (3.0 eq)

-

Anhydrous 1,4-Dioxane

Procedure:

-

Inert Atmosphere: To a dry, oven-baked flask, add 5-bromo-2-fluoro-4-methylaniline, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Rationale and Mechanistic Considerations

The choice of reagents is critical for a successful transformation.

-

Catalyst: Pd(dppf)Cl₂ is a robust and highly efficient catalyst for this type of cross-coupling. The dppf ligand is bulky and electron-rich, which promotes the key steps of oxidative addition and reductive elimination in the catalytic cycle.

-

Base: Potassium acetate (KOAc) is a moderately weak base, sufficient to facilitate the transmetalation step without promoting side reactions like hydrolysis of the boronic ester.

-

Boron Source: B₂Pin₂ is a stable, easy-to-handle solid, making it the preferred reagent for introducing the pinacol boronate group.

The reaction proceeds through a well-established catalytic cycle, illustrated below.

Caption: Catalytic cycle for Miyaura borylation.

Spectroscopic Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques. The expected data provides a fingerprint for the molecule.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons with coupling to fluorine. Singlet for the methyl group. Characteristic singlet for the 12 protons of the two gem-dimethyl groups on the pinacol ester. Broad singlet for the aniline -NH₂ protons. |

| ¹³C NMR | Carbons in the aromatic region, with C-F coupling visible. Methyl carbon signal. Quaternary carbons of the pinacol group and the C-B carbon. |

| ¹⁹F NMR | A singlet for the single fluorine atom on the aromatic ring. |

| Mass Spec (MS) | The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (251.11). |

Applications in Drug Discovery and Development

Organoboron compounds are indispensable tools in medicinal chemistry, primarily due to their utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2] This specific building block is valuable for several reasons:

-

Fluorine Substitution: The fluorine atom can enhance metabolic stability, improve binding affinity (through hydrogen bonding or dipolar interactions), and modulate the pKa of the nearby aniline group.

-

Aniline Group: The amino group serves as a key handle for further functionalization, such as amide bond formation, sulfonylation, or reductive amination, allowing for the rapid generation of compound libraries.

-

Methyl Group: The methyl group can serve as a lipophilic pocket-filling element and can block a potential site of metabolism.

-

Boronic Ester: This group is the reactive handle for Suzuki coupling, enabling the connection of this substituted aniline fragment to a wide variety of (hetero)aryl halides or triflates, which are common scaffolds in drug candidates.[3]

The workflow for utilizing this compound in a typical drug discovery campaign is shown below.

Caption: Workflow for Suzuki coupling and derivatization.

Handling, Storage, and Safety

As with all laboratory chemicals, proper handling procedures must be followed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container at 4°C, protected from light and moisture to prevent degradation of the boronic ester.[1]

-

Safety: While specific toxicity data is not widely published, compounds of this class may cause skin, eye, and respiratory irritation. Refer to the Material Safety Data Sheet (MSDS) from the supplier for comprehensive safety information.

Conclusion

This compound is a sophisticated and valuable building block for the synthesis of novel chemical entities in drug discovery. Its pre-installed functional handles—a reactive boronic ester for carbon-carbon bond formation and an aniline for subsequent derivatization, combined with strategic fluorine and methyl substitutions—provide a powerful platform for medicinal chemists. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for its effective application in the development of next-generation therapeutics.

References

A Comprehensive Guide to the Synthesis of 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Introduction: The Strategic Importance of Fluorinated Arylboronates in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and boronic acid derivatives into molecular scaffolds has become a cornerstone of rational drug design.[1] Fluorine's unique properties, such as its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Simultaneously, arylboronic acids and their corresponding esters are indispensable building blocks in carbon-carbon and carbon-heteroatom bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3][4]

The target molecule of this guide, 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, is a highly valuable intermediate that marries these two critical functionalities.[5] Its trifunctional nature—a nucleophilic aniline, a handle for cross-coupling in the form of the boronate ester, and the modulating effects of the fluoro and methyl groups—makes it a versatile precursor for the synthesis of complex pharmaceutical agents. This guide provides an in-depth, field-proven synthetic route to this key intermediate, emphasizing not just the "how" but the critical "why" behind each procedural step.

Retrosynthetic Analysis and Strategy Selection

A logical retrosynthetic disconnection of the target molecule points to the formation of the carbon-boron bond as the key final step. This leads to a readily accessible precursor, 5-bromo-2-fluoro-4-methylaniline. The subsequent installation of the pinacol boronate ester can be efficiently achieved via a palladium-catalyzed Miyaura borylation. This approach is favored due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary starting materials.[6]

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of 5-Bromo-2-fluoro-4-methylaniline

The synthesis commences with the regioselective bromination of 4-fluoro-2-methylaniline. The directing effects of the activating amino group and the deactivating, ortho-para directing fluorine atom must be carefully considered to achieve the desired isomer.

Experimental Protocol: Bromination of 4-Fluoro-2-methylaniline

-

Reaction Setup: To a solution of 4-fluoro-2-methylaniline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C. The use of a slight excess of NBS ensures complete consumption of the starting material.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is no longer detectable.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 5-bromo-2-fluoro-4-methylaniline.

Causality Behind Experimental Choices

-

Solvent: DMF is chosen for its ability to dissolve both the starting material and NBS, facilitating a homogeneous reaction mixture.

-

Brominating Agent: NBS is a safe and convenient source of electrophilic bromine compared to liquid bromine.[7]

-

Temperature: The reaction is carried out at 0 °C to control the exothermic nature of the bromination and to minimize the formation of di-brominated byproducts.

Part 2: Palladium-Catalyzed Miyaura Borylation

The cornerstone of this synthesis is the Miyaura borylation, a robust and versatile method for the formation of carbon-boron bonds.[6][8] This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent.[2]

Catalytic Cycle of the Miyaura Borylation

The catalytic cycle of the Miyaura borylation is a well-established process that proceeds through three key steps:[4][6]

-

Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.

-

Transmetalation: The diboron reagent, activated by a base, undergoes transmetalation with the Pd(II) complex, transferring a boryl group to the palladium center.

-

Reductive Elimination: The resulting intermediate undergoes reductive elimination to yield the desired arylboronate ester and regenerate the Pd(0) catalyst.

Caption: The catalytic cycle of the Miyaura borylation.

Experimental Protocol: Miyaura Borylation of 5-Bromo-2-fluoro-4-methylaniline

-

Reaction Setup: In a glovebox or under an inert atmosphere, a flask is charged with 5-bromo-2-fluoro-4-methylaniline (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), a palladium catalyst such as PdCl₂(dppf) (0.03 eq), and a base like potassium acetate (KOAc) (3.0 eq).[6][9] Anhydrous dioxane is then added as the solvent.

-

Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for several hours.[10] The progress of the reaction is monitored by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield the final product, this compound.[11][12]

Justification of Reagents and Conditions

| Reagent/Condition | Role | Rationale |

| Bis(pinacolato)diboron (B₂pin₂) | Boron source | A stable, easy-to-handle solid that serves as the source of the pinacol boronate moiety.[6] |

| PdCl₂(dppf) | Catalyst | A robust and efficient palladium catalyst for cross-coupling reactions, known for its high activity and stability.[10][13] |

| Potassium Acetate (KOAc) | Base | A mild base that is crucial for activating the diboron reagent without promoting significant side reactions.[6][8] |

| Dioxane | Solvent | An aprotic solvent that is suitable for palladium-catalyzed reactions and can dissolve the reactants. |

| Inert Atmosphere | Reaction Environment | Prevents the oxidation and deactivation of the Pd(0) catalyst. |

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Analytical Technique | Expected Results |

| ¹H NMR | Resonances corresponding to the aromatic protons, the methyl group, the amine protons, and the methyl groups of the pinacol ester. |

| ¹³C NMR | Signals for all unique carbon atoms in the molecule, including the carbon attached to the boron atom. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product. |

| Purity (by HPLC) | >98% |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Incomplete Reaction | Inactive catalyst, insufficient heating, or poor quality reagents. | Ensure the use of a fresh, active catalyst, verify the reaction temperature, and use anhydrous solvents and high-purity reagents. |

| Low Yield | Side reactions such as protodeborylation or competing Suzuki coupling. | Use a mild base like KOAc and ensure strictly anhydrous conditions.[14] |

| Difficult Purification | Co-elution of impurities. | Employ specialized purification techniques such as chromatography on boric acid-impregnated silica gel.[15][16] |

Conclusion: A Gateway to Novel Chemical Entities

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By understanding the underlying principles of each reaction and carefully controlling the experimental parameters, researchers can consistently obtain this valuable intermediate in high yield and purity. This, in turn, opens the door to the synthesis of a wide array of novel chemical entities with potential applications in drug discovery and materials science.

References

- 1. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 3. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates [organic-chemistry.org]

- 14. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 2-Fluoro-4-methyl-5-(boronic acid pinacol ester)aniline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Fluoro-4-methyl-5-(boronic acid pinacol ester)aniline, a key building block in modern medicinal chemistry and materials science. While specific experimental data for this compound is not widely published, this document outlines a robust, proposed synthetic pathway and expected characterization data based on well-established principles and analysis of analogous structures. The methodologies and interpretations presented herein are designed to empower researchers in their synthetic endeavors and analytical characterization of this and similar molecules.

Introduction and Significance

2-Fluoro-4-methyl-5-(boronic acid pinacol ester)aniline, with CAS Number 1402238-31-9, belongs to the class of aryl boronic acid pinacol esters. These compounds are exceptionally versatile reagents in organic synthesis, most notably as coupling partners in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The presence of a fluorine atom, a methyl group, and an amino group on the phenyl ring makes this particular molecule a highly valuable and functionalized intermediate for the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and functional materials.[1] The strategic placement of these substituents allows for fine-tuning of steric and electronic properties, as well as providing multiple points for further chemical modification.

Physicochemical Properties

The anticipated physicochemical properties of 2-Fluoro-4-methyl-5-(boronic acid pinacol ester)aniline are summarized in the table below. These values are estimated based on the structure and data from analogous compounds.

| Property | Value |

| Molecular Formula | C₁₃H₁₉BFNO₂ |

| Molecular Weight | 251.11 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Soluble in common organic solvents (e.g., DMSO, ethyl acetate, dichloromethane) |

| Stability | Sensitive to moisture and strong acids. Store under an inert atmosphere. |

Proposed Synthesis Pathway

Due to the absence of a specific, published protocol for the synthesis of 2-Fluoro-4-methyl-5-(boronic acid pinacol ester)aniline, a reliable and commonly employed method for the synthesis of similar aryl boronic esters is proposed: the Palladium-catalyzed Miyaura borylation of the corresponding haloaniline.

Rationale for Synthetic Strategy

The Miyaura borylation is a robust and high-yielding method for the synthesis of aryl boronic esters from aryl halides or triflates.[2] This reaction is catalyzed by a palladium complex and utilizes a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base. This method is chosen for its functional group tolerance, which is crucial given the presence of the amino and fluoro groups on the aromatic ring.

Proposed Experimental Protocol

Reaction Scheme:

A proposed synthetic route.

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-2-fluoro-4-methylaniline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous dioxane via syringe.

-

Reaction Execution: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired 2-Fluoro-4-methyl-5-(boronic acid pinacol ester)aniline.

Characterization Data (Expected)

The following section details the expected analytical data for the successful synthesis of 2-Fluoro-4-methyl-5-(boronic acid pinacol ester)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | d | 1H | Ar-H |

| ~6.5-6.7 | d | 1H | Ar-H |

| ~3.6-4.0 | br s | 2H | -NH₂ |

| ~2.2-2.4 | s | 3H | Ar-CH₃ |

| ~1.3 | s | 12H | -C(CH₃)₂ x 2 |

¹³C NMR (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~160-163 (d, J ≈ 240 Hz) | C-F |

| ~145-148 | C-NH₂ |

| ~135-138 | Ar-C |

| ~120-125 | C-B (often broad) |

| ~115-118 (d, J ≈ 20 Hz) | Ar-C |

| ~110-113 | Ar-C |

| ~83-84 | -O-C(CH₃)₂ |

| ~24-25 | -C(CH₃)₂ |

| ~18-20 | Ar-CH₃ |

¹⁹F NMR (376 MHz, CDCl₃):

A single peak is expected in the typical range for an aryl fluoride, likely around -110 to -130 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

-

Expected Molecular Ion (M⁺): m/z = 251.11

-

Fragmentation Pattern: Expect to see fragments corresponding to the loss of the pinacol group and other characteristic cleavages.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400-3200 | N-H stretch (amine) |

| ~3000-2850 | C-H stretch (alkyl) |

| ~1620-1580 | C=C stretch (aromatic) |

| ~1380-1360 | B-O stretch |

| ~1280-1100 | C-F stretch |

Experimental Workflow Overview

The following diagram illustrates the general workflow from synthesis to characterization.

General experimental workflow.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling 2-Fluoro-4-methyl-5-(boronic acid pinacol ester)aniline and its precursors.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent hydrolysis of the boronic ester.

Conclusion

2-Fluoro-4-methyl-5-(boronic acid pinacol ester)aniline is a valuable synthetic intermediate with significant potential in drug discovery and materials science. This guide provides a practical framework for its synthesis and characterization, empowering researchers to utilize this versatile building block in their research. The proposed synthetic route is robust and based on well-established chemistry, and the expected characterization data provides a benchmark for analytical confirmation.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, a key intermediate in pharmaceutical synthesis.[1] The unique structural characteristics of this molecule, combining a fluoro-methyl-aniline core with a boronic acid pinacol ester, necessitate a nuanced analytical approach. This document will explore the optimal analytical strategies, detail experimental protocols, and elucidate the expected fragmentation patterns based on established principles of mass spectrometry, providing researchers, scientists, and drug development professionals with a robust framework for its characterization.

Strategic Considerations for Mass Spectrometric Analysis

The analysis of this compound presents distinct challenges and opportunities depending on the chosen mass spectrometry technique. The presence of a basic aniline moiety makes it amenable to positive mode electrospray ionization (ESI), while the overall molecular weight and potential for derivatization also allow for analysis by gas chromatography-mass spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the premier technique for the direct analysis of this compound. The "soft" ionization nature of ESI minimizes in-source fragmentation, allowing for the clear identification of the molecular ion.[2] Subsequent tandem mass spectrometry (MS/MS) provides controlled fragmentation, yielding structurally informative product ions crucial for unambiguous identification.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative approach, particularly for purity analysis and the separation of volatile impurities. However, the polarity of the aniline group and the thermal sensitivity of the boronic ester may necessitate derivatization to improve volatility and chromatographic performance.[5][6][7] Electron ionization (EI) at 70 eV, a "hard" ionization technique, will induce extensive fragmentation, providing a detailed fingerprint of the molecule.[8]

This guide will focus on a dual-pronged approach, detailing protocols for both LC-ESI-MS/MS for primary characterization and GC-EI-MS for complementary structural elucidation.

Experimental Workflow: A Dual-Technique Approach

A comprehensive analysis of the target compound is best achieved by leveraging the strengths of both LC-MS/MS and GC-MS. The following workflow provides a systematic approach to sample analysis and data interpretation.

LC-ESI-MS/MS Protocol and Predicted Spectra

This section details a robust protocol for the analysis of this compound using LC-ESI-MS/MS.

Sample Preparation

-

Prepare a stock solution of the analyte in acetonitrile (ACN) at a concentration of 1 mg/mL.

-

Perform serial dilutions with a mobile phase-like solvent (e.g., 50:50 ACN:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

Causality: The use of an organic solvent like ACN ensures the dissolution of the analyte, while dilution in a water-containing mobile phase is crucial for compatibility with reversed-phase chromatography. Formic acid is added to promote protonation of the aniline nitrogen, enhancing ionization efficiency in positive ESI mode.[9]

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

Causality: A C18 column provides excellent retention for this moderately polar molecule. The gradient elution ensures efficient separation from potential impurities and a sharp peak shape.

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 350 °C |

| Desolvation Gas | Nitrogen, 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MS1 Scan Range | m/z 100-500 |

| MS/MS Activation | Collision-Induced Dissociation (CID) |

| Collision Energy | 10-40 eV (ramped) |

Causality: Positive ESI mode is selected to protonate the basic aniline nitrogen. The temperatures and gas flows are optimized to ensure efficient desolvation of the ESI droplets and stable ion generation. Ramped collision energy in MS/MS allows for the observation of a wide range of fragment ions.

Predicted ESI Mass Spectrum and Fragmentation

The molecular formula of the analyte is C₁₃H₁₉BFNO₂. Its monoisotopic mass is 263.15 Da.

MS1 Spectrum : In the full scan MS1 spectrum, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 264.15 . Depending on the purity of the mobile phase and sample, adducts such as [M+Na]⁺ (m/z 286.13) and [M+K]⁺ (m/z 302.11) may also be present.[10][11][12][13][14]

MS/MS Fragmentation : Collision-induced dissociation of the [M+H]⁺ precursor ion is predicted to follow several key pathways, driven by the lability of the pinacol boronate ester and the stability of the aromatic ring.

Interpretation of Predicted Fragments:

| Predicted m/z | Proposed Formula | Fragmentation Pathway |

| 264.15 | [C₁₃H₁₉BFNO₂ + H]⁺ | Precursor Ion |

| 249.13 | [C₁₂H₁₆BFNO₂]⁺ | Loss of a methyl radical from the pinacol group. |

| 146.06 | [C₇H₇BFNO₂ + H]⁺ | Loss of neutral pinacol (C₆H₁₂O₂), resulting in the protonated 2-fluoro-4-methyl-5-boronic acid aniline. |

| 138.08 | [C₇H₇FN + H]⁺ | Cleavage of the C-B bond with loss of the entire boronic ester group. |

Causality: The C-B bond and the bonds within the pinacol ester are relatively weak and prone to cleavage upon collisional activation. The loss of stable neutral molecules like pinacol is a common fragmentation pathway for such esters.

GC-EI-MS Protocol and Predicted Spectra

For a complementary analysis, particularly for identifying less polar impurities, GC-MS provides a powerful alternative.

Sample Preparation (with Derivatization)

-

Evaporate a 1 mg aliquot of the analyte solution to dryness under a gentle stream of nitrogen.

-

Add 100 µL of a suitable silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).

-

Heat the mixture at 60-70°C for 30 minutes.

-

Inject an aliquot of the derivatized sample into the GC-MS.

Causality: Derivatization of the primary amine with a silylating agent is often necessary to increase the volatility and thermal stability of aniline compounds, preventing peak tailing and improving chromatographic resolution.[5][15][16]

Gas Chromatography Conditions

| Parameter | Value |

| Column | DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (2 min hold), ramp at 15 °C/min to 300 °C (5 min hold) |

| Injection Mode | Splitless |

Causality: A non-polar column like DB-5ms is well-suited for the separation of derivatized anilines. The temperature program allows for the efficient elution of the analyte and separation from any byproducts.

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Transfer Line Temp. | 280 °C |

| Scan Range | m/z 40-500 |

Causality: Standard 70 eV EI provides reproducible fragmentation patterns that can be compared to spectral libraries. The source and transfer line temperatures are maintained high enough to prevent condensation of the analyte.

Predicted EI Mass Spectrum and Fragmentation

The high energy of electron ionization will lead to extensive fragmentation, providing a detailed structural fingerprint. The fragmentation of the underivatized molecule is predicted below.

References

- 1. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | C12H18BNO2 | CID 2734655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | C12H18BNO2 | CID 2734652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Palladium Catalysts for the Cross-Coupling of Fluorinated Anilines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance and Challenge of Fluorinated Anilines

Fluorinated anilines are privileged structural motifs in modern medicinal chemistry and materials science. The incorporation of fluorine atoms into aniline scaffolds can profoundly alter key molecular properties, including metabolic stability, lipophilicity, and binding affinity, making them invaluable in drug design.[1][2] For instance, the presence of an electron-withdrawing fluoroalkyl group on the nitrogen atom can suppress aerobic or metabolic oxidation.[1][2] However, the same electronic properties that make these compounds desirable also present significant challenges for their synthesis, particularly via palladium-catalyzed cross-coupling reactions.

The electron-deficient nature of fluorinated anilines can render them poor nucleophiles and can slow down the crucial reductive elimination step in the catalytic cycle.[1][3] Furthermore, many fluorinated anilines are unstable under the harsh basic conditions and high temperatures often employed in standard cross-coupling protocols.[1][2] This guide provides an in-depth analysis of recommended palladium catalyst systems, practical protocols, and mechanistic considerations to overcome these challenges and successfully synthesize fluorinated aniline derivatives.

Catalyst System Selection: A Ligand-Centric Approach

The success of a palladium-catalyzed coupling reaction involving fluorinated anilines is critically dependent on the choice of the ancillary ligand. The ligand modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition, transmetalation, and reductive elimination. For electron-deficient substrates like fluorinated anilines, the ligand must be carefully selected to promote the challenging C-N bond formation.

Key Ligand Classes for Coupling with Fluorinated Anilines:

-

Bulky Biaryl Monophosphines: Ligands such as AdBippyPhos , tBuBippyPhos , and XPhos have proven to be highly effective.[1][4] Their steric bulk promotes the formation of monoligated, highly reactive Pd(0) species, which are crucial for efficient oxidative addition.[5][6] The electron-rich nature of these ligands also facilitates the reductive elimination step, which is often the turnover-limiting step in the coupling of electron-deficient amines.[1][7]

-

Phosphorinane-Based Ligands: Biaryl phosphorinane ligands like AlisonPhos and AliPhos have shown exceptional activity for the coupling of hindered and electron-deficient anilines with (hetero)aryl halides.[3] These ligands create a unique steric and electronic environment around the palladium center that is highly conducive to these challenging transformations.

-

Bidentate Phosphine Ligands: While often highly effective in many cross-coupling reactions, traditional bidentate ligands like BINAP and DPPF may be less suitable for the most challenging fluorinated aniline couplings, though they have been used successfully in some cases, particularly for the amination of aryl sulfonates.[8][9]

The choice of palladium precatalyst is also important. While Pd(OAc)₂ and Pd₂(dba)₃ are common, well-defined precatalysts such as the G3 and G4 Buchwald precatalysts can offer improved reliability and activity, especially for challenging substrates.[10]

Visualizing the Path to Success: Catalyst Selection Workflow

The following diagram outlines a decision-making process for selecting a suitable palladium catalyst system for the coupling of fluorinated anilines.

Caption: Decision workflow for palladium catalyst selection.

Recommended Protocols

Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide with a Fluoroalkylamine

This protocol is adapted from a general method for the synthesis of fluorinated anilines using a bulky monophosphine ligand and a weak base to accommodate the sensitive nature of the products.[1][2]

Reaction Scheme:

Ar-Br + H₂N-Rf ---[Pd catalyst, Ligand, Base]--> Ar-NH-Rf

Materials:

-

Palladium precatalyst: [Pd(allyl)Cl]₂

-

Ligand: AdBippyPhos

-

Base: Potassium phenoxide (KOPh)

-

Solvent: Dioxane (anhydrous)

-

Aryl bromide

-

Fluoroalkylamine (e.g., trifluoroethylamine)

-

Schlenk tube or oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk tube under an inert atmosphere, add [Pd(allyl)Cl]₂ (0.5 mol%), AdBippyPhos (1.0 mol%), and potassium phenoxide (1.2 equivalents).

-

Add the aryl bromide (1.0 equivalent) to the tube.

-

Add anhydrous dioxane (to achieve a concentration of 0.1-0.5 M).

-

Add the fluoroalkylamine (1.5 equivalents).

-

Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC, GC-MS, or ¹⁹F NMR.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

-

[Pd(allyl)Cl]₂ and AdBippyPhos: This combination forms a highly active monoligated Pd(0) species in situ. The bulky AdBippyPhos ligand accelerates the rate-limiting reductive elimination step.[1]

-

Potassium Phenoxide (KOPh): A weaker base is used to prevent the degradation of the often-unstable fluorinated aniline product and to avoid side reactions that can occur with stronger bases like NaOt-Bu.[1]

-

Dioxane: A common solvent for Buchwald-Hartwig aminations, it effectively dissolves the reactants and catalyst components.

Protocol 2: Suzuki-Miyaura Coupling of a Polyfluorophenylboronic Acid with an Aryl Chloride

This protocol utilizes a specialized palladium precatalyst designed for the rapid coupling of unstable boronic acids, such as polyfluorophenylboronic acids, which are prone to deboronation under basic conditions.[4]

Reaction Scheme:

Ar-Cl + (HO)₂B-ArF ---[Pd precatalyst, Base]--> Ar-ArF

Materials:

-

Palladium precatalyst: XPhos Pd G3

-

Base: Potassium phosphate (K₃PO₄)

-

Solvent: A mixture of toluene and water

-

Aryl chloride

-

Polyfluorophenylboronic acid

-

Oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried vial under an inert atmosphere, add the aryl chloride (1.0 equivalent), polyfluorophenylboronic acid (1.5 equivalents), and potassium phosphate (2.0 equivalents).

-

Add the XPhos Pd G3 precatalyst (1-2 mol%).

-

Add a mixture of toluene and water (e.g., 10:1 v/v) to achieve a concentration of 0.1-0.2 M with respect to the aryl chloride.

-

Seal the vial and heat the reaction mixture at 40-80 °C with vigorous stirring.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with an organic solvent and water. Separate the layers.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Causality Behind Choices:

-

XPhos Pd G3: This precatalyst rapidly forms the active Pd(0) species, allowing the coupling to proceed quickly at lower temperatures, which is crucial for minimizing the decomposition of the unstable boronic acid.[4]

-

Potassium Phosphate (K₃PO₄): A moderately strong base that is effective for the transmetalation step in Suzuki couplings.

-

Toluene/Water: The biphasic solvent system is standard for many Suzuki reactions, facilitating the dissolution of both organic and inorganic components.

Mechanistic Considerations: The Catalytic Cycle

Understanding the catalytic cycle is key to troubleshooting and optimizing these reactions. The following diagram illustrates a generalized Buchwald-Hartwig amination cycle.

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

For fluorinated anilines, the reductive elimination step (L-Pd(II)(Ar)(NHRf) → Ar-NHRf + L-Pd(0)) is often the most challenging due to the electron-withdrawing nature of the fluoroalkyl group.[1] This is where the choice of a bulky, electron-donating ligand becomes paramount, as it can lower the energy barrier for this crucial bond-forming step.

Data Summary: Comparison of Catalyst Systems

The following table summarizes representative data for the coupling of fluorinated amines, highlighting the effectiveness of different catalyst systems.

| Coupling Type | Aryl Halide | Amine | Catalyst System | Base | Temp (°C) | Yield (%) | Reference |

| Buchwald-Hartwig | 4-n-Butylbromobenzene | Trifluoroethylamine | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | 100 | >95 | [1] |

| Buchwald-Hartwig | 4-Chlorotoluene | 2-(Trifluoromethyl)pyrrolidine | [Pd(allyl)Cl]₂ / CyBippyPhos | NaOtBu | 65 | 92 | [1] |

| Suzuki-Miyaura | 4-Chlorotoluene | Pentafluorophenylboronic acid | XPhos Pd G3 | K₃PO₄ | 40 | 98 | [4] |

| Suzuki-Miyaura | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ / P(o-tolyl)₃ | Cs₂CO₃ | 100 | 95 | [11] |

Troubleshooting Common Issues

-

Low Conversion:

-

Cause: Inefficient oxidative addition or reductive elimination.

-

Solution: Switch to a more electron-rich and sterically hindered ligand (e.g., from a bidentate to a bulky monophosphine). Increase the reaction temperature. Ensure the use of an active precatalyst.

-

-

Product Decomposition:

-

Cause: The fluorinated aniline product is unstable under the reaction conditions.

-

Solution: Use a weaker base (e.g., KOPh, K₃PO₄ instead of NaOt-Bu). Lower the reaction temperature and extend the reaction time.

-

-

Hydrodehalogenation of Aryl Halide:

-

Deboronation of Boronic Acid (Suzuki Coupling):

-

Cause: The boronic acid is unstable under the basic reaction conditions.

-

Solution: Use a highly active precatalyst (like XPhos Pd G3) that allows for lower reaction temperatures and shorter reaction times.[4] Use a milder base.

-

Conclusion

The successful palladium-catalyzed cross-coupling of fluorinated anilines is a challenging yet achievable goal that hinges on the rational selection of the catalyst system. By understanding the electronic and steric demands of these substrates, researchers can employ highly active palladium catalysts, particularly those featuring bulky monophosphine and phosphorinane ligands, to forge C-N and C-C bonds with high efficiency. The use of milder bases and optimized reaction conditions is crucial for preserving the integrity of the often-sensitive fluorinated products. The protocols and insights provided in this guide serve as a robust starting point for researchers and drug development professionals aiming to incorporate these valuable fluorinated motifs into their target molecules.

References

- 1. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 14. researchgate.net [researchgate.net]

Application Notes: Leveraging 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in Modern Drug Discovery

Introduction: A Privileged Scaffold Component for Targeted Therapies

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and boronic acid functionalities has become a cornerstone of rational drug design.[1][2] 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline emerges as a highly valuable and versatile building block, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[3][4] This trifunctional reagent offers a unique combination of structural features: a nucleophilic aniline for amide bond formation or further derivatization, a strategically placed fluorine atom to modulate physicochemical properties, and a boronic acid pinacol ester poised for carbon-carbon bond formation via cross-coupling reactions.[3]

The fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2] The methyl group provides a lipophilic contact point and can influence the conformation of the molecule. The boronic ester is a stable, easy-to-handle precursor for Suzuki-Miyaura cross-coupling reactions, a powerful tool for constructing biaryl and heteroaryl structures central to many kinase inhibitor scaffolds.[5] This application note will provide a detailed overview of the utility of this reagent, including key reaction protocols and its role in the synthesis of biologically active molecules.

Core Applications in Medicinal Chemistry: Building Kinase Inhibitors

A primary application of this compound lies in its role as a key intermediate for the synthesis of kinase inhibitors.[3][4] Kinases are a major class of therapeutic targets in oncology and inflammatory diseases, and many inhibitors feature a substituted aniline core that interacts with the hinge region of the kinase active site.[4][5]

The unique substitution pattern of this reagent allows for the generation of complex molecular architectures. The aniline nitrogen can be acylated or used in urea formation, while the boronic ester enables the introduction of various aryl or heteroaryl groups through Suzuki-Miyaura coupling. This dual reactivity is instrumental in exploring structure-activity relationships (SAR) and optimizing lead compounds for potency, selectivity, and pharmacokinetic properties.

Experimental Protocols: Harnessing the Reactivity of this compound

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the most prominent application of this reagent, enabling the formation of a carbon-carbon bond between the aniline ring and an aryl or heteroaryl halide. This reaction is fundamental to building the core scaffolds of many targeted therapies.[5]

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Materials:

| Reagent/Material | Purpose | Typical Examples |

| This compound | Boronic acid source | N/A |

| Aryl or Heteroaryl Halide | Coupling partner | 4-bromopyridine, 2-chloro-5-fluoropyrimidine |

| Palladium Catalyst | Facilitates C-C bond formation | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a ligand |

| Ligand (if needed) | Stabilizes and activates the catalyst | SPhos, XPhos |

| Base | Activates the boronic ester | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Reaction medium | 1,4-Dioxane, Toluene, DMF, Acetonitrile/Water |

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 equiv.), the aryl/heteroaryl halide (1.1 equiv.), and the base (2.0-3.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent oxidation of the palladium catalyst.[5]

-

Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent like ethyl acetate.

-

Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent (2-3 times).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for reaction efficiency. Bulky, electron-rich phosphine ligands like SPhos or XPhos often improve reaction rates and yields by promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[3]

-

Base and Solvent: The base is essential for the transmetalation step. The choice of solvent influences the solubility of the reactants and the reaction temperature. Aprotic polar solvents like dioxane or THF are commonly used.[3]

Protocol 2: Acylation of the Aniline Moiety

The aniline group of the coupled product is a versatile handle for further functionalization, most commonly through acylation to form an amide bond. This is a key step in synthesizing many kinase inhibitors.

Reaction Scheme:

Caption: Acylation of the aniline product.

Materials:

| Reagent/Material | Purpose | Typical Examples |

| 2-Fluoro-4-methyl-5-aryl-aniline | Starting material | Product from Protocol 1 |

| Acylating Agent | Introduces the acyl group | Acetyl chloride, Acetic anhydride |

| Base | Scavenges the acid byproduct | Pyridine, Triethylamine, DIPEA |

| Solvent | Reaction medium | Dichloromethane (DCM), Tetrahydrofuran (THF) |

Step-by-Step Procedure:

-

Dissolution: Dissolve the 2-Fluoro-4-methyl-5-aryl-aniline (1.0 equiv.) in an anhydrous solvent (e.g., DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Base Addition: Add the base (1.5-2.0 equiv.).

-

Acylating Agent Addition: Cool the solution to 0 °C in an ice bath and add the acylating agent (1.1 equiv.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

-

Quenching: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (2-3 times).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or flash column chromatography.

Application in the Synthesis of a RET Kinase Inhibitor Intermediate

The RET (Rearranged during Transfection) proto-oncogene is a receptor tyrosine kinase, and its aberrant activation is a driver in several cancers. This compound is a key building block for the synthesis of potent RET kinase inhibitors.[3]

Synthetic Workflow Diagram:

Caption: Synthetic workflow for a RET kinase inhibitor intermediate.

This workflow demonstrates the power of this compound as a starting material. The initial Suzuki-Miyaura coupling establishes the core biaryl structure, followed by modifications to the aniline to complete the pharmacophore required for potent kinase inhibition.

Conclusion: An Indispensable Tool for Drug Discovery

This compound is a prime example of a modern building block that empowers medicinal chemists to rapidly synthesize and optimize complex molecules for targeted therapies. Its trifunctional nature allows for a modular and efficient approach to drug design, particularly in the highly competitive field of kinase inhibitor development. The robust and well-established protocols for its use in Suzuki-Miyaura coupling and subsequent derivatizations make it an indispensable reagent in the drug discovery toolbox.

References

Synthesis of substituted benzimidazoles from 2-Fluoro-4-methyl-5-substituted aniline

An Application Guide for the Synthesis of Substituted Benzimidazoles from 2-Fluoro-4-methyl-5-substituted anilines

Authored by: A Senior Application Scientist

Introduction: The Enduring Significance of the Benzimidazole Scaffold

The benzimidazole ring system, a bicyclic compound formed by the fusion of benzene and imidazole, stands as a "privileged scaffold" in medicinal chemistry and drug discovery.[1] Its derivatives are integral to a vast array of pharmaceuticals, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties.[1][2][3] This remarkable versatility stems from the unique physicochemical attributes of the benzimidazole core, which can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, allowing for effective binding to a multitude of biological macromolecules.[1] Several FDA-approved drugs, such as the proton pump inhibitors omeprazole and lansoprazole, and the anthelmintic agent albendazole, feature this core structure, highlighting its clinical significance.[2][4]

The synthesis of these vital compounds has been a subject of extensive research, leading to the development of numerous synthetic methodologies.[4][5] Classic approaches include the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine (OPD) with a carboxylic acid under acidic conditions, and the Weidenhagen reaction, which uses an aldehyde as the carbonyl source.[6][7][8][9]

This application note provides a detailed, field-proven protocol for a modern, efficient one-pot synthesis of 2,5,7-trisubstituted benzimidazoles. The strategy begins with a readily available 2-fluoro-4-methyl-5-substituted aniline, which is transformed into the key o-phenylenediamine precursor in situ, followed by condensation with a diverse range of aldehydes. This approach offers high atom economy and operational simplicity, making it highly suitable for the generation of chemical libraries in a drug discovery setting.

Overall Synthetic Strategy & Mechanism

The core of this protocol is a one-pot reductive cyclization. The starting material, a 2-fluoro-4-methyl-5-substituted aniline, is not an o-phenylenediamine and thus cannot directly cyclize with an aldehyde. The most logical and efficient pathway involves an initial nitration step to introduce a nitro group ortho to the existing amine, creating a 2-amino-3-fluoro-5-methyl-6-substituted-nitrobenzene intermediate.

This ortho-nitroaniline then becomes the substrate for the main one-pot reaction. In the presence of an aldehyde and a reducing agent, the nitro group is selectively reduced to an amine, forming the reactive o-phenylenediamine in situ. This transient diamine immediately condenses with the aldehyde to yield the final benzimidazole product.

// Nodes Start [label="2-Fluoro-4-methyl-\n5-substituted aniline", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitro [label="Ortho-Nitroaniline Intermediate\n(e.g., 6-nitro derivative)", fillcolor="#F1F3F4", fontcolor="#202124"]; OPD [label="In situ o-Phenylenediamine\n(Transient Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Aldehyde [label="Aromatic/Aliphatic\nAldehyde (R-CHO)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Target Substituted\nBenzimidazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Nitro [label=" Nitration \n(e.g., HNO₃/H₂SO₄)", fontcolor="#5F6368"]; Nitro -> OPD [label=" Reduction \n(e.g., Na₂S₂O₄ or NaHSO₃)\n[One-Pot Step 1]", fontcolor="#5F6368"]; Aldehyde -> OPD [style=dashed, arrowhead=none]; OPD -> Product [label=" Condensation & \n Oxidative Cyclization \n[One-Pot Step 2]", fontcolor="#5F6368"];

// Invisible nodes for alignment {rank=same; Aldehyde; Nitro;} }

Diagram 1: Overall workflow for benzimidazole synthesis.

The mechanism for the final cyclization step is well-established.[6] First, one of the amino groups of the in situ-generated o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base (imine). The second amino group then attacks the imine carbon in an intramolecular fashion, forming a five-membered dihydro-benzimidazole ring. Finally, an oxidation step, often facilitated by air or a mild oxidant present in the reaction, eliminates two hydrogen atoms to aromatize the ring, yielding the stable benzimidazole product.

Detailed Experimental Protocol

This protocol describes a one-pot synthesis starting from the ortho-nitroaniline precursor, which is assumed to have been prepared separately. The procedure is optimized for efficiency and general applicability across various aldehydes.

Materials and Reagents

-

Substrates : 2-Amino-3-fluoro-5-methyl-6-substituted-nitrobenzene derivative (1.0 eq)

-

Aldehydes : Various aromatic or aliphatic aldehydes (1.1 eq)

-

Reducing Agent : Sodium metabisulfite (Na₂S₂O₅) or Sodium dithionite (Na₂S₂O₄) (3.0 eq)

-

Solvent : Glacial Acetic Acid or Ethanol

-

Workup : Saturated Sodium Bicarbonate (NaHCO₃) solution, Ethyl Acetate (EtOAc), Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

-

Purification : Silica gel (for column chromatography), Hexanes, Ethyl Acetate

Equipment

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

TLC plates (silica gel 60 F₂₅₄)

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Column chromatography setup

Safety Precautions: A Self-Validating System

-

Personal Protective Equipment (PPE) : Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves. All operations should be performed inside a certified chemical fume hood.

-

Ortho-Nitroanilines : These compounds can be toxic and are potential skin irritants. Handle with care and avoid inhalation of dust or vapors.

-

Sodium Metabisulfite (Na₂S₂O₅) : Harmful if swallowed and causes serious eye damage.[10] Contact with acids liberates toxic sulfur dioxide gas.[11][12] The reaction should be conducted in a well-ventilated fume hood. In case of spills, collect the powdered material safely and avoid dust generation.[13]

-

Glacial Acetic Acid : Corrosive and causes severe skin burns and eye damage. Use with extreme caution.

-

Reaction Monitoring : The progress of the reaction MUST be monitored by TLC. This is a critical self-validating step. An unmonitored reaction can lead to side product formation or decomposition. Prepare a TLC chamber with an appropriate mobile phase (e.g., 30% EtOAc in Hexanes). Spot the starting material, the aldehyde, and the reaction mixture. The disappearance of the starting material and the appearance of a new, typically lower Rf spot, indicates product formation.

Step-by-Step Synthesis Procedure

// Nodes A [label="1. Reagent Setup\nDissolve o-nitroaniline (1 eq)\n& aldehyde (1.1 eq) in solvent.", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add Reducing Agent\nAdd Na₂S₂O₅ (3 eq) portion-wise\n(exothermic reaction control).", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Reaction\nHeat to reflux (e.g., 80-100°C).\nMonitor by TLC until completion.", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Quenching & Neutralization\nCool to RT. Pour into ice water.\nNeutralize with sat. NaHCO₃.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Extraction\nExtract product into Ethyl Acetate (3x).\nCombine organic layers.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Washing & Drying\nWash with brine. Dry over Na₂SO₄.\nFilter.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Purification\nConcentrate via rotary evaporation.\nPurify by column chromatography.", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Characterization\nConfirm structure and purity\n(NMR, MS, IR).", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label=" ", fontcolor="#5F6368"]; B -> C [label=" ", fontcolor="#5F6368"]; C -> D [label=" ", fontcolor="#5F6368"]; D -> E [label=" ", fontcolor="#5F6368"]; E -> F [label=" ", fontcolor="#5F6368"]; F -> G [label=" ", fontcolor="#5F6368"]; G -> H [label=" ", fontcolor="#5F6368"]; }

Diagram 2: Step-by-step experimental workflow.

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 2-amino-3-fluoro-5-methyl-6-substituted-nitrobenzene (1.0 eq) and the selected aldehyde (1.1 eq) in glacial acetic acid or ethanol (approx. 0.2 M concentration).

-

Causality Note : Acetic acid acts as both a solvent and a mild acid catalyst, promoting the formation of the Schiff base intermediate. Ethanol can also be used as a greener solvent alternative.[14]

-

-

Reduction and Cyclization : Stir the mixture at room temperature and add sodium metabisulfite (3.0 eq) portion-wise over 10-15 minutes.

-

Causality Note : The portion-wise addition is critical to control the initial exotherm from the reduction of the nitro group. Once the addition is complete, heat the reaction mixture to reflux (80-100°C).

-

-

Monitoring : Monitor the reaction progress using TLC. The reaction is typically complete within 2-6 hours, depending on the reactivity of the aldehyde.

-

Workup - Quenching : Once the starting nitroaniline is consumed, allow the reaction to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and water.

-

Workup - Neutralization : Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8. The crude product will often precipitate at this stage.

-

Workup - Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Causality Note : Extraction with an organic solvent isolates the desired benzimidazole product from inorganic salts and water-soluble impurities.

-

-

Workup - Washing and Drying : Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude solid is typically purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure substituted benzimidazole.[15]

Expected Results & Substrate Scope

The described one-pot protocol is versatile and accommodates a wide range of aldehydes. The electronic nature of the substituents on the aromatic aldehyde can influence reaction times and yields. Electron-withdrawing groups tend to facilitate the initial nucleophilic attack and may lead to faster reactions, while electron-donating groups can slow the reaction down.

Table 1: Representative Data for the Synthesis of 2-Aryl-5-fluoro-7-methyl-benzimidazoles

| Entry | Aldehyde (R-CHO) | R-Group | Expected Time (h) | Expected Yield (%) |

| 1 | Benzaldehyde | Phenyl | 3 | 85-92 |

| 2 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 2.5 | 88-95 |

| 3 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 4 | 80-88 |

| 4 | 4-Nitrobenzaldehyde | 4-Nitrophenyl | 2 | 90-96 |

| 5 | Furan-2-carbaldehyde | 2-Furyl | 3 | 82-90 |

| 6 | Cyclohexanecarboxaldehyde | Cyclohexyl | 5 | 75-83 |

Note: Data is illustrative and based on typical outcomes for similar reactions reported in the literature.[16][17]

Characterization of Products

The identity and purity of the synthesized benzimidazole derivatives must be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR : To confirm the chemical structure, identify proton and carbon environments, and verify the successful incorporation of the aldehyde fragment.

-